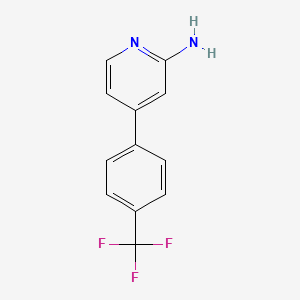

4-(4-(Trifluoromethyl)phenyl)pyridin-2-amine

Description

4-(4-(Trifluoromethyl)phenyl)pyridin-2-amine (IUPAC name: 2-amino-4-[4-(trifluoromethyl)phenyl]pyridine) is a heterocyclic aromatic compound featuring a pyridine core substituted with an amino group at position 2 and a 4-(trifluoromethyl)phenyl group at position 4. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound a promising scaffold in medicinal chemistry . It is synthetically accessible via palladium-catalyzed cross-coupling reactions, as demonstrated in protocols involving aryl halides and amines .

Properties

CAS No. |

60781-91-1 |

|---|---|

Molecular Formula |

C12H9F3N2 |

Molecular Weight |

238.21 g/mol |

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]pyridin-2-amine |

InChI |

InChI=1S/C12H9F3N2/c13-12(14,15)10-3-1-8(2-4-10)9-5-6-17-11(16)7-9/h1-7H,(H2,16,17) |

InChI Key |

DSJXUEGFQHSJLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=C2)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Routes

Detailed Procedure Example

Step-by-Step Process :

-

- Combine the precursor compound (e.g., dichlorinated trifluoromethyl-pyridine derivative), aqueous ammonia, and hydrophilic ether solvent in an autoclave.

- Heat the mixture to 150°C for approximately 6 hours.

- Cool the autoclave to room temperature (30–40°C).

-

- Add palladium on carbon catalyst to the cooled reaction mixture.

- Introduce hydrogen gas under pressure (1.6 MPa).

- Heat the mixture to 100°C with stirring for 3 hours.

Reaction Conditions Analysis

Alternative Methods

Direct Coupling Reactions :

- Thiocarbonyldiimidazole-assisted coupling of commercially available pyridin-2-amines with trifluoromethyl-substituted aryl groups has been explored in related compounds.

Yield Optimization

The yield of this compound depends on precise control over reaction conditions such as temperature, pressure, and reagent ratios. For example:

- Using excess ammonia improves halogen substitution efficiency.

- Careful temperature control during recrystallization ensures high-purity crystals.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Trifluoromethyl)phenyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Conversion to amine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds with a pyridine structure exhibit notable antimicrobial properties. For instance, derivatives of pyridine have shown efficacy against various pathogens, including Mycobacterium tuberculosis . The presence of the trifluoromethyl group enhances lipophilicity, which is critical for penetrating bacterial membranes .

Anticancer Potential

Studies have demonstrated that 4-(4-(trifluoromethyl)phenyl)pyridin-2-amine and its derivatives can modulate protein kinase activity, which is crucial in cancer cell proliferation. Compounds in this category have been identified as potential therapeutic agents for treating proliferative diseases such as cancers by inhibiting specific kinases involved in cell cycle regulation .

Applications in Agrochemicals

The compound's derivatives are increasingly being utilized in agrochemical formulations aimed at pest control. The trifluoromethyl group contributes to the stability and efficacy of these compounds, making them suitable for protecting crops from a variety of pests. Over 20 trifluoromethylpyridine-based agrochemicals have been introduced to the market, showcasing their importance in modern agriculture .

Case Study 1: Antimycobacterial Activity

A series of analogs derived from this compound were synthesized and evaluated for their activity against Mycobacterium tuberculosis . The results indicated that certain modifications at the C-2 position of the thiazole core significantly enhanced antimicrobial potency, achieving sub-micromolar minimum inhibitory concentrations .

Case Study 2: Cancer Treatment

In a study evaluating the anticancer properties of pyridine derivatives, compounds similar to this compound were shown to inhibit CDK4 and CDK6 activities in acute myeloid leukemia cells. This inhibition resulted in reduced cell proliferation and increased apoptosis, highlighting the therapeutic potential of these compounds in oncology .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial | Effective against pathogens like M. tuberculosis | Sub-micromolar activity observed with specific derivatives |

| Anticancer | Inhibits protein kinases related to cancer cell proliferation | Significant reduction in cell growth in leukemia models |

| Agrochemicals | Used in pest control formulations | Over 20 products approved for agricultural use |

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Pyrimidine-Based Analogs

- 2-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine (CAS: 1215072-94-8): Structure: Replaces pyridine with pyrimidine (two nitrogen atoms at positions 1 and 3). Properties: Molecular formula C₁₁H₈F₃N₃ (MW: 239.20 g/mol). Applications: Explored as kinase inhibitors due to enhanced electronic interactions with ATP-binding pockets .

Thiazole-Containing Derivatives

- N-{4-[4'-(Trifluoromethyl)biphenyl-4-yl]-1,3-thiazol-2-yl}pyridine-2-amine :

Substituent Variations

Positional Isomers

- 5-[4-(Trifluoromethyl)phenyl]pyridin-2-amine :

Electron-Donating/Withdrawing Groups

Structure-Activity Relationships (SAR)

- CF₃ Position : Para-substitution on phenyl maximizes hydrophobic interactions with target proteins .

- Heterocycle Choice : Pyrimidines exhibit higher binding affinity than pyridines in kinase assays due to additional hydrogen bonds .

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃) improve metabolic stability but may reduce solubility .

Biological Activity

4-(4-(Trifluoromethyl)phenyl)pyridin-2-amine, a compound with significant biological implications, has garnered attention in medicinal chemistry due to its diverse pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various diseases, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of trifluoromethyl-substituted pyridine derivatives. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug development.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit potent antibacterial properties. For instance, derivatives of pyridine have shown inhibition against Staphylococcus aureus and other Gram-positive bacteria by targeting bacterial Sfp-phosphopantetheinyl transferases (PPTases), which are crucial for bacterial virulence and survival .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Target Bacteria | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| ML267 | Bacillus subtilis | 0.29 | Inhibition of Sfp-PPTase |

| Compound 1 | Staphylococcus aureus | 0.81 | Disruption of fatty acid synthesis |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies suggest that similar pyridine derivatives can inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. This inhibition can lead to reduced proliferation in cancer cells, making these compounds candidates for cancer therapy .

Case Study: Inhibition of CDK Activity

In a study involving various pyridine derivatives, it was found that the introduction of electron-withdrawing groups significantly enhanced the inhibitory effects on CDK4 and CDK6. The compound demonstrated an IC50 value in the low micromolar range, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine ring and the introduction of various substituents can dramatically affect potency and selectivity.

Key Findings:

- Substituents at the para position of the phenyl group significantly influence antibacterial activity.

- Electron-withdrawing groups enhance potency against bacterial targets but may reduce activity against human kinases.

- The nitrogen atom in the pyridine ring is essential for maintaining biological activity, as its removal leads to loss of function .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is characterized by favorable absorption and distribution characteristics due to its lipophilic nature. However, further studies are necessary to assess its toxicity profile in vivo, particularly concerning off-target effects associated with kinase inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.